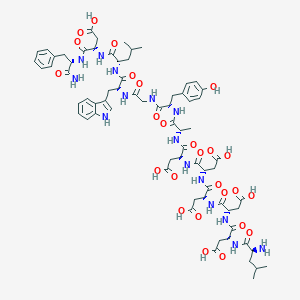
Minigastrin, des-trp(1)-asp(5)-leu(12)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Minigastrin, des-trp(1)-asp(5)-leu(12)-, also known as MG11, is a peptide that has been extensively studied for its potential applications in the field of cancer therapy. It is a truncated form of gastrin, a hormone that is produced in the stomach and plays an important role in regulating gastric acid secretion. MG11 has been shown to have a number of biological effects, including the ability to stimulate the growth of certain types of cancer cells. However, it also has potential therapeutic benefits, such as the ability to selectively target cancer cells and induce apoptosis.
Wirkmechanismus
The mechanism of action of Minigastrin, des-trp(1)-asp(5)-leu(12)- is complex and not fully understood. It is known to bind to the gastrin receptor, which is a G protein-coupled receptor that is overexpressed on many cancer cells. This binding activates a number of downstream signaling pathways, including the PI3K/Akt pathway and the MAPK/ERK pathway. These pathways are involved in a variety of cellular processes, including cell proliferation, survival, and apoptosis.
Biochemische Und Physiologische Effekte
Minigastrin, des-trp(1)-asp(5)-leu(12)- has a number of biochemical and physiological effects, many of which are related to its ability to activate the gastrin receptor. It has been shown to stimulate the growth of certain types of cancer cells, including pancreatic cancer cells and neuroblastoma cells. However, it also has potential therapeutic benefits, such as the ability to induce apoptosis in cancer cells and inhibit tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
One major advantage of Minigastrin, des-trp(1)-asp(5)-leu(12)- is its specificity for the gastrin receptor, which makes it a potentially powerful tool for targeted cancer therapy. However, there are also limitations to its use in lab experiments. For example, its effects can be difficult to study in vitro due to the complex signaling pathways involved. Additionally, its potential toxicity and off-target effects must be carefully evaluated before it can be used in clinical trials.
Zukünftige Richtungen
There are a number of potential future directions for research on Minigastrin, des-trp(1)-asp(5)-leu(12)-. One major area of investigation is the development of more effective targeted therapies based on Minigastrin, des-trp(1)-asp(5)-leu(12)-. This could involve the use of modified versions of the peptide that have improved pharmacokinetic properties or the development of combination therapies that target multiple signaling pathways. Additionally, further studies are needed to fully understand the mechanisms of action of Minigastrin, des-trp(1)-asp(5)-leu(12)- and its potential as a therapeutic agent for a variety of different types of cancer.
Synthesemethoden
Minigastrin, des-trp(1)-asp(5)-leu(12)- can be synthesized using a variety of methods, including solid-phase peptide synthesis and solution-phase synthesis. One common approach involves the use of Fmoc-based solid-phase peptide synthesis, which involves the stepwise addition of amino acid residues to a resin-bound peptide chain. The peptide is then cleaved from the resin and purified using a variety of chromatographic techniques.
Wissenschaftliche Forschungsanwendungen
Minigastrin, des-trp(1)-asp(5)-leu(12)- has been the subject of numerous scientific studies, particularly in the field of cancer research. One major area of investigation has been its potential as a targeted therapy for cancer. Because Minigastrin, des-trp(1)-asp(5)-leu(12)- binds specifically to the gastrin receptor, which is overexpressed on many cancer cells, it has the potential to selectively target cancer cells while sparing normal cells. This could reduce the toxicity associated with traditional chemotherapy and improve patient outcomes.
Eigenschaften
CAS-Nummer |
101212-63-9 |
|---|---|
Produktname |
Minigastrin, des-trp(1)-asp(5)-leu(12)- |
Molekularformel |
C70H91N15O26 |
Molekulargewicht |
1558.6 g/mol |
IUPAC-Name |
(3S)-3-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C70H91N15O26/c1-32(2)19-40(71)61(102)79-47(25-54(90)91)67(108)83-50(28-57(96)97)69(110)85-51(29-58(98)99)70(111)84-49(27-56(94)95)68(109)81-46(24-53(88)89)63(104)75-34(5)60(101)78-44(22-36-15-17-38(86)18-16-36)62(103)74-31-52(87)76-45(23-37-30-73-41-14-10-9-13-39(37)41)65(106)80-43(20-33(3)4)64(105)82-48(26-55(92)93)66(107)77-42(59(72)100)21-35-11-7-6-8-12-35/h6-18,30,32-34,40,42-51,73,86H,19-29,31,71H2,1-5H3,(H2,72,100)(H,74,103)(H,75,104)(H,76,87)(H,77,107)(H,78,101)(H,79,102)(H,80,106)(H,81,109)(H,82,105)(H,83,108)(H,84,111)(H,85,110)(H,88,89)(H,90,91)(H,92,93)(H,94,95)(H,96,97)(H,98,99)/t34-,40-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-/m0/s1 |
InChI-Schlüssel |
ORZPRFPUQBDMNS-MEHQFLSCSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)N |
SMILES |
CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CC4=CC=CC=C4)C(=O)N)N |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CC4=CC=CC=C4)C(=O)N)N |
Andere CAS-Nummern |
101212-63-9 |
Sequenz |
LDDDDDAYGWLDF |
Synonyme |
gastrin (21-34) gastrin 14 gastrin tetradecapeptide gastrin-14 minigastrin SHG14NS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(4-Benzamidophenyl)sulfonylamino]acetic acid](/img/structure/B34515.png)
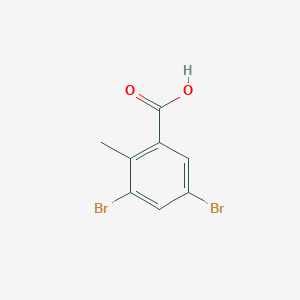
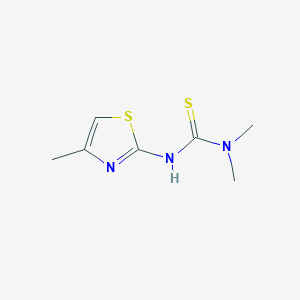
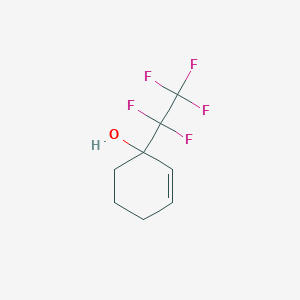
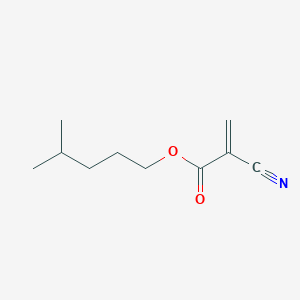
![3-[Bis(2-chloroethyl)amino]-1-(2-methoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B34527.png)
![4-Ethyl-4-hydroxy-9-nitro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione](/img/structure/B34528.png)
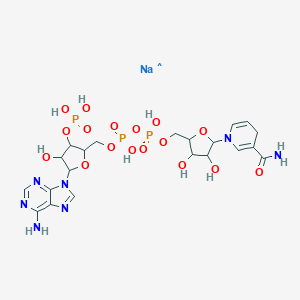
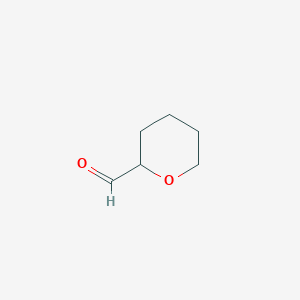

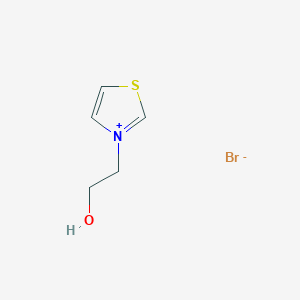

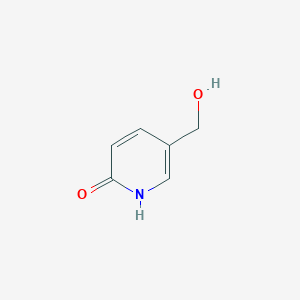
![(3-Ethyl-8,8,10,10-tetramethyl-1,5-dioxa-9-azaspiro[5.5]undecan-3-yl)methyl prop-2-enoate](/img/structure/B34540.png)